molecular formula C20H26N2O6S B11171077 N-[4-(butan-2-ylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide

N-[4-(butan-2-ylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B11171077
M. Wt: 422.5 g/mol
InChI Key: NXMHCSGIDVVXBC-UHFFFAOYSA-N
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Description

N-[4-(butan-2-ylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide is a synthetic organic compound characterized by its complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-ylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-(butan-2-ylsulfamoyl)aniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-ylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-[4-(butan-2-ylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-ylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(butan-2-ylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide stands out due to its trimethoxybenzamide moiety, which imparts unique chemical and biological properties. This structural feature enhances its ability to interact with various molecular targets, making it more versatile compared to similar compounds.

Properties

Molecular Formula

C20H26N2O6S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[4-(butan-2-ylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H26N2O6S/c1-6-13(2)22-29(24,25)16-9-7-15(8-10-16)21-20(23)14-11-17(26-3)19(28-5)18(12-14)27-4/h7-13,22H,6H2,1-5H3,(H,21,23)

InChI Key

NXMHCSGIDVVXBC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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